molecular formula C10H21N3O3 B13427276 (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13427276
M. Wt: 231.29 g/mol
InChI Key: LHYRJTDAYYRYNA-UHFFFAOYSA-N
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Description

(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxy groups and a hydroxyacetimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of ethoxy groups, and the final coupling with hydroxyacetimidamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.

Medicine

In medicine, (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide include other pyrrolidine derivatives and hydroxyacetimidamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of (Z)-2-(3,4-diethoxypyrrolidin-1-yl)-N’-hydroxyacetimidamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

2-(3,4-diethoxypyrrolidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H21N3O3/c1-3-15-8-5-13(7-10(11)12-14)6-9(8)16-4-2/h8-9,14H,3-7H2,1-2H3,(H2,11,12)

InChI Key

LHYRJTDAYYRYNA-UHFFFAOYSA-N

Isomeric SMILES

CCOC1CN(CC1OCC)C/C(=N/O)/N

Canonical SMILES

CCOC1CN(CC1OCC)CC(=NO)N

Origin of Product

United States

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